molecular formula C16H28O2 B3326894 Hexadeca-7,10-dienoic acid CAS No. 2936-83-6

Hexadeca-7,10-dienoic acid

Cat. No.: B3326894
CAS No.: 2936-83-6
M. Wt: 252.39 g/mol
InChI Key: WPJGPAAPSBVXNU-UHFFFAOYSA-N
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Description

Hexadeca-7,10-dienoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at positions 7 and 10 in its carbon chain. This compound is also known by its IUPAC name, (7E,10E)-hexadeca-7,10-dienoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-7,10-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where specific alkenes are reacted under controlled conditions to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of petrochemical feedstocks and advanced catalytic systems to achieve high yields and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Hexadeca-7,10-dienoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include epoxides, saturated fatty acids, and various substituted derivatives. These products have different properties and applications, making this compound a versatile compound in chemical synthesis .

Scientific Research Applications

Hexadeca-7,10-dienoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of fatty acid chemistry.

    Biology: The compound is studied for its role in biological membranes and its interactions with proteins and enzymes.

    Medicine: Research is ongoing into its potential therapeutic effects, including its anti-inflammatory and anticancer properties.

    Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of hexadeca-7,10-dienoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can participate in a range of biochemical processes .

Comparison with Similar Compounds

Hexadeca-7,10-dienoic acid can be compared with other long-chain fatty acids, such as:

    Hexadecanoic acid (palmitic acid): A saturated fatty acid with no double bonds.

    Hexadecenoic acid (palmitoleic acid): A monounsaturated fatty acid with one double bond.

    Octadeca-9,12-dienoic acid (linoleic acid): A polyunsaturated fatty acid with two double bonds at different positions.

The uniqueness of this compound lies in the specific positions of its double bonds, which confer distinct chemical and biological properties compared to other fatty acids .

Properties

IUPAC Name

hexadeca-7,10-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGPAAPSBVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700331
Record name Hexadeca-7,10-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2936-83-6
Record name Hexadeca-7,10-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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